![molecular formula C19H22FN3O2 B2868525 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one CAS No. 2034577-68-7](/img/structure/B2868525.png)
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学的研究の応用
Fluorination of Piperidine Derivatives
Fluorinated piperidine derivatives, such as the compound , have shown significance in the development of selective human 5-HT1D receptor ligands. Research by van Niel et al. (1999) illustrates that fluorination enhances pharmacokinetic profiles, specifically improving oral absorption. The presence of fluorine reduces the compound's pKa, influencing its bioavailability and efficacy (van Niel et al., 1999).
Oral Fluoropyrimidine Derivatives in Cancer Treatment
Chhetri et al. (2016) discuss S-1, an oral fluoropyrimidine derivative effective against various carcinomas. It's designed for low gastrointestinal toxicity and consists of Tegafur, a prodrug of 5-Fluorouracil, and other pharmacological agents. This exemplifies the utility of fluoropyrimidine compounds in treating cancers with reduced adverse effects (Chhetri et al., 2016).
Pharmacokinetics of S-1
Hirata et al. (2006) delve into the pharmacokinetics of S-1, a drug combining various agents including a fluoropyrimidine. Their research highlights the effective plasma concentration and antitumor effects, underlining the importance of such compounds in cancer pharmacotherapy (Hirata et al., 2006).
Antitumor Activity of S-1
Takechi et al. (1996) study the antitumor activity of S-1, indicating its effectiveness in experimental tumor models. This research supports the role of fluoropyrimidines in enhancing antitumor activity and reducing gastrointestinal toxicity, offering insights into the therapeutic potential of such compounds (Takechi et al., 1996).
Role in Tubulin Inhibition for Cancer Treatment
Zhang et al. (2007) describe triazolopyrimidines as anticancer agents with a unique mechanism of tubulin inhibition. These findings suggest the broader applicability of pyrimidine derivatives, including fluoropyrimidines, in cancer therapy through novel mechanisms of action (Zhang et al., 2007).
Efficacy in Colorectal Cancer
Miyamoto et al. (2014) highlight the efficacy of S-1 in colorectal cancer treatment. This supports the role of oral fluoropyrimidine derivatives, like the compound , in effective cancer treatment with tolerable adverse effects (Miyamoto et al., 2014).
特性
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-(3-methylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14-4-2-5-15(10-14)7-8-18(24)23-9-3-6-17(13-23)25-19-21-11-16(20)12-22-19/h2,4-5,10-12,17H,3,6-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNOWWRIDWGQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。